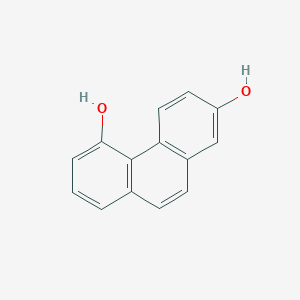

Phenanthrene-2,5-diol

Descripción

Phenanthrene-2,5-diol is a dihydroxylated phenanthrene derivative characterized by hydroxyl groups at positions 2 and 5 of the phenanthrene core. Its IUPAC name is 3,4-dimethoxyphenanthrene-2,5-diol (though methoxy groups may vary depending on specific derivatives), with the molecular formula C₁₆H₁₄O₄ and an InChIKey CXPHYDHTAOQSNC-UHFFFAOYSA-N .

Propiedades

Número CAS |

10127-57-8 |

|---|---|

Fórmula molecular |

C14H10O2 |

Peso molecular |

210.23 g/mol |

Nombre IUPAC |

phenanthrene-2,5-diol |

InChI |

InChI=1S/C14H10O2/c15-11-6-7-12-10(8-11)5-4-9-2-1-3-13(16)14(9)12/h1-8,15-16H |

Clave InChI |

KNXZCFXTYMPRNK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C=C2)C=C(C=C3)O)C(=C1)O |

SMILES canónico |

C1=CC2=C(C3=C(C=C2)C=C(C=C3)O)C(=C1)O |

Sinónimos |

2,5-Phenanthrenediol |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Dihydrophenanthrenes

- 4-Methoxy-9,10-dihydrophenanthrene-2,5-diol (C₁₅H₁₄O₃): Structural Difference: Contains a 9,10-dihydro backbone (saturated central ring) and a methoxy group at position 3. Bioactivity: Identified in Gymnadenia conopsea extracts, this compound shares antioxidant properties with Phenanthrene-2,5-diol but exhibits reduced polarity due to the methoxy substituent . Stability: The saturated central ring may enhance stability against oxidation compared to fully aromatic phenanthrenes .

- 3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles: Structural Difference: Amino and cyano groups replace hydroxyls, with a saturated central ring. Bioactivity: Demonstrates antimicrobial activity, suggesting that nitrogen-containing substituents enhance microbial targeting compared to purely hydroxylated analogs .

Non-Phenanthrene Diols

- p-Cymene-2,5-diol (C₁₀H₁₄O₂): Structural Difference: A monoterpene derivative with hydroxyl groups on a p-cymene (methyl-isopropyl-benzene) backbone. Bioactivity: Exhibits moderate antioxidant activity but is less potent than 2,3-dimethylhydroquinone. Solubility: Higher volatility and lower molecular weight compared to Phenanthrene-2,5-diol, making it more suitable for essential oil formulations .

- Applications: Primarily used in synthetic chemistry for cycloaddition reactions, contrasting with Phenanthrene-2,5-diol’s biological focus .

Physicochemical and Bioactivity Comparison Table

Research Findings and Key Insights

- Antioxidant Activity: Phenanthrene-2,5-diol’s aromatic system allows delocalization of electrons, enhancing radical-scavenging capacity compared to non-aromatic diols like p-cymene-2,5-diol .

- Synthetic Accessibility : Unlike sulfur-containing analogs (e.g., 1,4-dithiane-2,5-diol), phenanthrene diols are often isolated from natural sources or synthesized via multi-component reactions, limiting scalability .

- Biological Specificity: Methoxy and amino substitutions in dihydrophenanthrenes modulate bioavailability and target selectivity, with amino derivatives showing stronger antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.